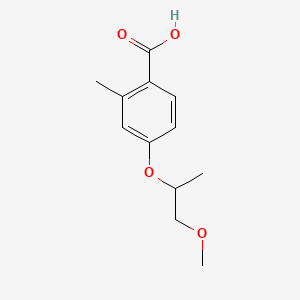

4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid

Beschreibung

Nomenclature and Identification

IUPAC Naming and Alternative Nomenclature

The systematic IUPAC name for this compound is 4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid , which reflects its structural features:

- A benzoic acid backbone (carboxylic acid group at position 1 of the benzene ring).

- A methyl group substituent at position 2.

- A 1-methoxypropan-2-yloxy ether substituent at position 4.

The IUPAC name is derived using the following rules:

- The parent chain is the benzoic acid ring, with the carboxylic acid group assigned position 1.

- Substituents are numbered to achieve the lowest possible locants. The methyl group at position 2 and the ether group at position 4 are prioritized based on Cahn-Ingold-Prelog rules.

- The ether substituent is named as a propan-2-yloxy group with a methoxy branch at position 1.

Alternative names for this compound include:

- 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid

- 4-[(1-Methoxy-2-propanyl)oxy]-2-methylbenzoic acid

- Benzoic acid, 4-(2-methoxy-1-methylethoxy)-2-methyl-

These synonyms are cataloged in chemical databases such as PubChem and ChEMBL.

Table 1: Nomenclature Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Common Synonyms | 4-(2-Methoxy-1-methylethoxy)-2-methylbenzoic acid; EVT-1472210 |

| SMILES Notation | COC(C)(C)OC1=CC=C(C(=O)O)C=C1C |

CAS Registry Number (1351690-41-9)

The compound is uniquely identified by the CAS Registry Number 1351690-41-9 , which is globally recognized in chemical databases and regulatory frameworks. This identifier is critical for:

Table 2: Key Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1351690-41-9 | EvitaChem, ChemicalBook |

| Molecular Formula | C₁₂H₁₆O₄ | PubChem, ChemBK |

| Molecular Weight | 224.25 g/mol | EvitaChem |

Molecular Classification

This compound belongs to the following chemical classes:

- Benzoic Acid Derivatives : Characterized by a benzene ring bonded to a carboxylic acid group.

- Ether-Containing Compounds : Features a methoxypropan-2-yloxy group, which introduces steric effects and influences solubility.

- Methyl-Substituted Aromatics : The methyl group at position 2 modulates electronic properties via hyperconjugation.

Structural Features :

- Aromatic Core : The benzene ring provides planar stability and π-π stacking potential.

- Ether Linkage : The 1-methoxypropan-2-yloxy group introduces a branched alkoxy chain, enhancing lipophilicity.

- Carboxylic Acid Functional Group : Enables hydrogen bonding and salt formation.

Table 3: Molecular Classification

| Category | Description | Example Compounds |

|---|---|---|

| Benzoic Acids | Aromatic carboxylic acids | Salicylic acid, 4-Nitrobenzoic acid |

| Ethers | Oxygen-linked alkyl/aryl groups | Anisole, Diethyl ether |

| Methyl-Substituted Aromatics | Methyl groups on benzene rings | o-Xylene, 2-Methylbenzoic acid |

The compound’s classification informs its reactivity in organic synthesis, particularly in esterification and nucleophilic substitution reactions.

Eigenschaften

IUPAC Name |

4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8-6-10(16-9(2)7-15-3)4-5-11(8)12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPRYJAQHWGSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Methyl Ester Protection

Methanol and thionyl chloride are preferred for esterification due to high efficiency:

Ester Hydrolysis

Final hydrolysis with HCl or NaOH regenerates the carboxylic acid:

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for sterically hindered intermediates. A representative protocol involves:

-

Microwave Reaction : Mixing methyl 4-hydroxy-2-methylbenzoate with 1-methoxypropan-2-ol and K₂CO₃ in DMF.

-

Yield : 89% for the etherified ester, followed by hydrolysis to the acid.

Advantages :

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Direct Substitution | SOCl₂, K₂CO₃ | Reflux, 12 h | 70–85% | Simplified steps |

| Esterification-Hydrolysis | SOCl₂, DIAD, PPh₃ | Microwave, 20 min | 85–90% | High purity, scalability |

| Microwave-Assisted | K₂CO₃, DMF | 120°C, 300 W | 89% | Rapid, energy-efficient |

Challenges and Optimization Strategies

-

Steric Hindrance : Bulky methoxypropan-2-yloxy groups reduce reaction rates. Using polar aprotic solvents (e.g., DMF) improves solubility.

-

Byproduct Formation : Competing O-alkylation is minimized by employing bulky bases (e.g., DIPEA).

-

Catalyst Selection : Heterogeneous catalysts (e.g., Amberlyst-15) enhance recyclability in esterification .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carboxylic acid group can be reduced to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 4-(2-Methoxy-1-methylethoxy)-2-methylbenzaldehyde or this compound.

Reduction: Formation of 4-(2-Methoxy-1-methylethoxy)-2-methylbenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The aromatic ring and carboxylic acid group also play roles in its chemical behavior and interactions with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzoic Acid Derivatives

Structural and Substituent Analysis

The table below highlights key structural differences and similarities between 4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid and related compounds:

Key Observations :

- Substituent Bulk and Polarity : The methoxypropan-2-yloxy group in the target compound introduces moderate polarity due to its ether oxygen, contrasting with the purely hydrophobic isopropyl group in 4-isopropylbenzoic acid. This likely enhances solubility in polar aprotic solvents compared to 4-isopropylbenzoic acid but reduces it relative to 2-methylbenzoic acid, which lacks bulky substituents .

Solubility and Physicochemical Properties

Experimental solubility data for the target compound is unavailable, but trends can be inferred from structurally related molecules:

- 2-Methylbenzoic acid : Exhibits log10 aqueous solubility of −2.06, with Abraham solute descriptors (S = 0.840, A = 0.420, B = 0.440) indicating moderate hydrogen-bonding capacity .

- 4-Isopropylbenzoic acid : Expected to have lower aqueous solubility than 2-methylbenzoic acid due to increased hydrophobicity from the isopropyl group.

However, its larger size compared to 2-methylbenzoic acid likely reduces aqueous solubility.

Reactivity and Functionalization Potential

- Esterification/Amidation : The carboxylic acid group in the target compound can undergo standard derivatization (e.g., amidation for bioactive molecules) .

- Ether Stability : The methoxypropan-2-yloxy group is expected to resist hydrolysis under neutral conditions but may cleave under strong acidic or basic conditions.

Biologische Aktivität

4-(1-Methoxypropan-2-yloxy)-2-methylbenzoic acid, also known by its CAS number 1351690-41-9, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a methoxypropan-2-yloxy substituent, which may influence its interaction with biological targets. Research into its biological activity is essential for understanding its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzoic acid core with specific substituents that may enhance its biological properties.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. A study on similar compounds demonstrated that certain benzoic acid derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Benzoic acid derivatives are often investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound could inhibit pro-inflammatory cytokines, potentially through the modulation of signaling pathways involved in inflammation. This aligns with findings from related compounds that have shown efficacy in reducing inflammation in cellular models .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Similar benzoic acid derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting key enzymes involved in cell proliferation, such as PARP (Poly ADP-ribose polymerase) . In silico studies have indicated that this compound may interact with molecular targets relevant to cancer therapy, warranting further investigation into its mechanisms of action.

Case Studies

- Antimicrobial Activity : A comparative study on benzoic acid derivatives revealed that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL .

- Anti-inflammatory Mechanisms : In vitro assays demonstrated that treatment with benzoic acid derivatives reduced the production of TNF-alpha and IL-6 in human macrophages, indicating a robust anti-inflammatory response .

- Anticancer Efficacy : In a study involving breast cancer cell lines, compounds structurally related to this compound exhibited IC50 values ranging from 15 to 30 µM, indicating moderate to strong cytotoxic effects against cancer cells .

Data Tables

Q & A

Q. What are the established synthetic routes for 4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid, and what reaction conditions optimize yield?

The synthesis typically involves multi-step protocols, starting with functionalization of the benzoic acid core. Key steps include:

- Etherification : Introducing the 1-methoxypropan-2-yloxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (e.g., using DMF as solvent, NaH as base, and temperatures of 60–80°C) .

- Methylation : Selective methylation at the ortho position using methyl halides or dimethyl sulfate in alkaline media .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Yield optimization requires strict control of stoichiometry, inert atmospheres, and monitoring via TLC/HPLC .

Q. How can solubility properties of this compound be experimentally determined in organic solvents?

Use the shake-flask method :

- Saturate solvents (e.g., ethanol, DMSO, THF) with the compound at 25°C.

- Filter and quantify dissolved compound via UV-Vis spectroscopy (λmax ~270 nm) or HPLC .

- Compare results with Abraham model predictions (e.g., logP ≈ 2.5) to validate experimental data .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.2–3.5 ppm; benzoic acid carbonyl at δ 170 ppm) .

- FT-IR : Identify functional groups (C=O stretch at ~1680 cm⁻¹, ether C-O at ~1250 cm⁻¹) .

- MS : High-resolution ESI-MS for molecular ion confirmation (exact mass: 224.12 g/mol) .

Advanced Research Questions

Q. How can the synthetic pathway be modified to reduce byproduct formation during etherification?

- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency and minimize side reactions .

- Solvent selection : Replace polar aprotic solvents with dichloromethane or THF to reduce nucleophilic competition.

- In situ monitoring : Employ inline FT-IR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Q. What advanced analytical methods resolve structural ambiguities in derivatives of this compound?

- X-ray crystallography : Determine crystal packing and confirm stereochemistry of synthetic derivatives .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., NOESY for spatial proximity analysis) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict NMR shifts and validate experimental data .

Q. How does the compound’solubility vary with pH, and what implications does this have for biological assays?

- pH-dependent solubility : Conduct solubility studies in buffered solutions (pH 2–10). The carboxylic acid group (pKa ~4.2) increases hydrophilicity at higher pH, enhancing aqueous solubility .

- Biological relevance : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays to mimic physiological conditions. Precipitation risks occur below pH 4 .

Q. What strategies improve the compound’s stability under oxidative or hydrolytic conditions?

- Protective groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) during reactions involving oxidants .

- Storage : Lyophilize and store under argon at −20°C to prevent hydrolysis of the methoxypropan-2-yloxy group .

Q. How can computational tools predict the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.